molecular formula C16H15ClN2O5S B3569128 ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B3569128
M. Wt: 382.8 g/mol
InChI Key: GKAJWFUBAWAUKN-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzoyl chloride to introduce the nitro group. This is followed by the acylation of an amine group to form the amide linkage. The thiophene ring is then constructed through a series of cyclization reactions involving sulfur-containing reagents. The final step involves esterification to introduce the ethyl ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution of the chlorine atom could yield a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
  • Ethyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Uniqueness

Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic properties. This makes it particularly useful in the development of materials for electronic applications .

Properties

IUPAC Name

ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)10-5-6-11(17)12(7-10)19(22)23/h5-7H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAJWFUBAWAUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 5
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ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate
Reactant of Route 6
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

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